1-Phenylethanol

Overview

Description

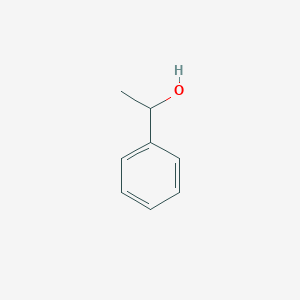

1-Phenylethanol (C₆H₅CH(OH)CH₃) is a chiral secondary alcohol with a phenyl group attached to the second carbon of ethanol. Its enantiomers, (R)- and (S)-1-phenylethanol, are critical intermediates in pharmaceuticals, fragrances, and agrochemicals. (R)-1-phenylethanol is particularly valued as a fragrance ingredient, solvatochromic dye, and inhibitor of cholesterol absorption . Enzymatic kinetic resolution using lipases (e.g., Novozyme 435) is a common method to produce enantiomerically pure forms, achieving high enantioselectivity (ees > 90%) under optimized conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenylethanol can be synthesized through several methods:

Reduction of Acetophenone: This is the most common method, where acetophenone is reduced using sodium borohydride or other reducing agents.

Grignard Reaction: Benzaldehyde reacts with methylmagnesium chloride to produce this compound.

Asymmetric Hydrogenation: Using Noyori catalysts, acetophenone can be hydrogenated to produce this compound with high enantiomeric excess.

Industrial Production Methods:

Chemical Reactions Analysis

1-Phenylethanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to acetophenone using oxidizing agents like manganese dioxide.

Reduction: It can be reduced to ethylbenzene using strong reducing agents.

Substitution: It can participate in substitution reactions, such as the Friedel-Crafts reaction, to form various derivatives.

Common Reagents and Conditions:

Oxidation: Manganese dioxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Aluminum trichloride, ethylene oxide.

Major Products:

Oxidation: Acetophenone.

Reduction: Ethylbenzene.

Substitution: Various benzyl derivatives.

Scientific Research Applications

Fragrance and Flavoring Industry

1PE is primarily recognized for its role as a fragrance component in the cosmetic and food industries. Its pleasant aroma makes it a popular choice for perfumes, soaps, and flavorings. The compound can be synthesized from acetophenone using enzymatic methods, which are being optimized for industrial applications. Recent studies have demonstrated that enzymes extracted from tea flowers can effectively convert acetophenone into 1PE under controlled conditions, potentially offering a cost-effective production method .

Pharmaceutical Applications

In the pharmaceutical sector, 1PE serves as an intermediate in the synthesis of various biologically active compounds. It has been employed in the kinetic resolution of racemic mixtures, providing optically pure products that are crucial for drug development. For instance, immobilized lipases have been used to achieve high enantioselectivity in the resolution of rac-1-phenylethanol, highlighting its significance in chiral synthesis .

Moreover, 1PE derivatives have been explored for their potential pharmacological activities. Studies indicate that certain derivatives exhibit promising effects on sodium channels and may have applications in treating neurological disorders .

Industrial Production Techniques

The production of 1PE has been enhanced through various innovative techniques. Research has focused on intensifying production processes using periodic product removal methods to increase yields significantly. Mathematical simulations have also been employed to optimize production conditions, ensuring more efficient industrial applications .

Catalytic Applications

1PE has shown potential as a substrate in catalytic reactions. For example, carbon nanotubes (CNTs) have been investigated as catalysts for the conversion of alcohols, including 1PE, demonstrating effective dehydration and dehydrogenation processes . This opens avenues for further research into sustainable catalytic systems using 1PE as a feedstock.

Environmental Considerations

The environmental impact of producing and utilizing 1PE is an essential consideration. Studies suggest that enzymatic methods not only enhance yield but also reduce waste compared to traditional chemical synthesis routes. The use of renewable resources like tea flowers for enzyme extraction aligns with green chemistry principles and promotes sustainability in chemical manufacturing .

Summary of Research Findings

Mechanism of Action

The mechanism of action of 1-phenylethanol involves its interaction with specific enzymes and molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 1-Phenylethanol vs. 2-Phenylethanol

2-Phenylethanol (C₆H₅CH₂CH₂OH) differs in the hydroxyl group position, resulting in distinct physicochemical properties. DFT studies reveal that this compound adsorbs more strongly on cationic gold clusters via the hydroxyl group (binding energy: −1.88 eV) compared to 2-phenylethanol (−1.45 eV), enhancing its catalytic oxidation efficiency .

| Property | This compound | 2-Phenylethanol |

|---|---|---|

| Hydroxyl Position | Secondary alcohol | Primary alcohol |

| Adsorption Energy (Au) | −1.88 eV | −1.45 eV |

| Oxidation Yield (to Acetophenone) | 97–100% | ~80–85% (literature) |

Substituted Derivatives: Para-, Meta-, and Ortho-Substituted this compound

Substituents on the phenyl ring significantly influence reactivity. Para- and meta-substituted derivatives (e.g., 4-methyl-1-phenylethanol) yield >97% acetophenone under Ru-polyoxomolybdate catalysis, while ortho-substituted analogs (e.g., 2-hydroxy-1-phenylethanol) show reduced yields (60–70%) due to steric hindrance .

| Substituent | Position | Oxidation Yield | Selectivity |

|---|---|---|---|

| −CH₃ | Para | 100% | 100% |

| −OCH₃ | Meta | 99% | 100% |

| −OH | Ortho | 65% | 100% |

Chain-Extended Analogs: 3-Phenyl-1-propanol

3-Phenyl-1-propanol (C₆H₅CH₂CH₂CH₂OH) exhibits antifungal activity against Botrytis cinerea but targets different infection stages. While 3-phenyl-1-propanol inhibits conidia germination (IC₅₀: 0.5 mM), this compound suppresses fruit disease development via a quorum sensing-like mechanism .

Halogenated Derivatives: 2,2,2-Trifluoro-1-phenylethanol

The trifluoro derivative (CF₃C₆H₄CH(OH)CH₃) shares similar C–H stretching vibrational spectra with this compound but exhibits altered electronic properties, impacting its use in chiral analysis via VCD spectroscopy .

Enzyme Interactions and Inhibition

Substrate Specificity in Ethylbenzene Dehydrogenase (EbDH)

EbDH catalyzes ethylbenzene oxidation but is competitively inhibited by (S)-1-phenylethanol (Kᵢ: 0.8 mM). Bulky analogs like 1-(2-naphthyl)ethanol show stronger inhibition (Kᵢ: 0.2 mM) due to enhanced hydrophobic interactions .

Lipase-Catalyzed Resolution

Immobilized Burkholderia cepacia lipase achieves ees > 95% for this compound resolution, outperforming free enzymes (ees: 70–80%). In contrast, resolution of 2-octanol under similar conditions yields ees < 85%, highlighting this compound’s structural advantage .

Catalytic Oxidation Efficiency

This compound is oxidized to acetophenone with near-quantitative yields (97–100%) using Au/TiO₂ catalysts or Ru-polyoxomolybdates . Comparatively, oxidation of aliphatic secondary alcohols (e.g., cyclohexanol) requires harsher conditions and yields <90% .

Antifungal Activity of Modified Derivatives

2-(1H-Imidazol-1-yl)-1-phenylethanol derivatives show potent activity against Candida species (MIC: 1–4 µg/mL), whereas unmodified this compound primarily acts as a QS modulator .

Biological Activity

1-Phenylethanol (1-PE) is a chiral secondary alcohol that has garnered significant attention in various fields, including pharmaceuticals, agrochemicals, and cosmetics. Its biological activity is multifaceted, influencing its applications as a fragrance, solvent, and pharmaceutical intermediate. This article explores the biological activity of this compound through case studies, research findings, and data tables.

This compound is characterized by its molecular formula and a hydroxyl group (-OH) attached to a phenyl group. The compound exists in two enantiomeric forms: (R)-1-phenylethanol and (S)-1-phenylethanol, which exhibit different biological activities.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in food preservation and as an antibacterial agent in personal care products. The minimum inhibitory concentration (MIC) values for different bacteria were recorded, showing that 1-PE can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 0.8 |

| Listeria monocytogenes | 0.6 |

2. Enantiomeric Effects

The enantiomers of this compound exhibit differing biological activities. For instance, (R)-1-phenylethanol has been shown to have higher cytotoxicity against certain cancer cell lines compared to its (S) counterpart. This enantiomer-specific activity highlights the importance of stereochemistry in the pharmacological effects of chiral compounds.

Case Studies

Study on Biocatalytic Production

A notable study utilized Ispir bean (Phaseolus vulgaris) as a biocatalyst for the asymmetric reduction of acetophenone to produce enantiomerically pure (S)-1-phenylethanol. The study achieved over 99% enantiomeric excess with a conversion rate of approximately 40%. The response surface methodology (RSM) was employed to optimize reaction conditions, including substrate concentration and biocatalyst amount.

Table 2: Optimal Conditions for Production of (S)-1-Phenylethanol

| Parameter | Optimal Value |

|---|---|

| Reaction Time | 36 hours |

| Acetophenone Concentration | 6 mM |

| Glucose Concentration | 25.15 mM |

| Biocatalyst Concentration | 175 mg/mL |

Synthesis and Applications

This compound serves as an important precursor in the synthesis of various pharmaceuticals and agrochemicals. Its derivatives are widely used in the fragrance industry due to their pleasant aroma profiles. The compound can be efficiently dehydrated to styrene using copper(II) catalysts, achieving over 95% yield with minimal catalyst loading .

Molecular Docking Studies

Recent molecular docking studies have assessed the interaction of this compound derivatives with target proteins involved in disease pathways. For example, compounds derived from 1-PE have shown promising results against Trypanosoma cruzi, the causative agent of Chagas disease, with IC50 values indicating significant antiparasitic activity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-phenylethanol, and how do experimental conditions influence product purity?

- This compound can be synthesized via Grignard reactions (e.g., bromobenzene to phenylmagnesium bromide, followed by reaction with acetaldehyde) . A key challenge is minimizing byproducts like biphenyl, which can be identified via IR spectroscopy (e.g., characteristic C-H out-of-plane bending at ~700 cm⁻¹ for biphenyl vs. O-H stretching at ~3300 cm⁻¹ for this compound) . Purity is confirmed by comparing experimental IR spectra with reference data.

Q. How do enzymatic methods improve enantioselective synthesis of (R)- or (S)-1-phenylethanol?

- Lipases (e.g., from Pseudomonas cepacia) immobilized on supports like ZIF-8 or MWCNTs enable kinetic resolution of racemic mixtures via hydrolysis or transesterification. For example, Pseudomonas fluorescens lipase on MWCNTs achieves 8 cycles of reuse with high enantioselectivity . Enzymatic reduction of acetophenone using dehydrogenases (e.g., R- or S-specific carbonyl reductases) coupled with coenzyme regeneration (e.g., NADH/NAD+) provides >90% enantiomeric excess (ee) .

Q. What analytical techniques are critical for monitoring this compound synthesis in real time?

- Online NMR (e.g., Magritek’s Spinsolve) tracks reaction progress, such as acetophenone reduction to this compound via transfer hydrogenation. Time-resolved NMR spectra at 10-second intervals capture kinetic data and intermediate formation . Gas chromatography (GC) with internal standards (e.g., mesitylene) quantifies product concentrations in catalytic studies .

Advanced Research Questions

Q. How can kinetic modeling resolve contradictions in reaction mechanisms for this compound resolution?

- Lipase-catalyzed resolution follows a Ping-Pong Bi-Bi mechanism with substrate inhibition (e.g., inhibition by lauric acid or water). A validated reactor model (correlation coefficient = 0.9901) integrates mass transfer and axial dispersion effects to predict large-scale performance . Deviations between experimental and simulated data highlight unaccounted inhibition factors or diffusion limitations.

Q. What strategies enable bifunctional catalysts to regulate selectivity in this compound transformations?

- Zr(OH)4 uses terminal hydroxyl groups for oxidative dehydrogenation (to acetophenone) and bridging hydroxyl groups for dehydration (to styrene). Control experiments and DFT calculations confirm site-specific mechanisms, achieving >99% selectivity for either product . Catalyst design must balance hydroxyl group density and steric accessibility.

Q. How does dynamic kinetic resolution (DKR) enhance enantiomer yields compared to traditional kinetic resolution?

- DKR combines lipase-catalyzed acylation (e.g., using CD550 acid resin) with in situ racemization. For example, CD550 racemizes (S)-1-phenylethanol in 1.5 hours at 60°C, enabling >95% yield of (R)-1-phenylethanol acetate with 99% ee . Key factors include acyl donor selection (e.g., 1,3-diacetoxybenzene) and temperature optimization to balance enzyme stability and racemization rates.

Q. What role do computational methods play in optimizing enantioselective catalysis for this compound?

- Molecular dynamics (MD) simulations guide protein engineering for enantioselectivity. For example, Mn-porphycene myoglobin mutants designed via MD achieve 69% ee for (S)-1-phenylethanol hydroxylation, compared to 17% ee in wild-type proteins . TD-DFT calculations also rationalize photocatalytic mechanisms (e.g., 2-BrAQ-mediated oxidation via radical pathways) .

Q. How do immobilized enzyme-coenzyme systems improve sustainability in this compound production?

- Co-immobilized glucose dehydrogenase (GDH) and (R)-1-phenylethanol dehydrogenase on magnetic nanoparticles enable continuous NADH regeneration. This system reduces coenzyme costs by 80% while maintaining >90% yield of (R)-1-phenylethanol . Critical parameters include covalent bonding stability (e.g., maleimide-sulfhydryl click chemistry) and nanoparticle surface functionalization.

Q. What experimental approaches validate free radical pathways in photocatalytic oxidation of this compound?

- Radical scavengers (e.g., BHT or PBN) suppress oxidation, confirming radical-mediated mechanisms. For 2-BrAQ photocatalysis, adding 5 equivalents of BHT halts this compound oxidation entirely. EPR spectroscopy or trapping experiments further identify transient intermediates .

Q. Methodological Comparison Table

Properties

IUPAC Name |

1-phenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O/c1-7(9)8-5-3-2-4-6-8/h2-7,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAPNOHKVXSQRPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O | |

| Record name | ALPHA-METHYLBENZYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3893 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1020859 | |

| Record name | alpha-Methylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Alpha-methylbenzyl alcohol appears as a colorless liquid. Insoluble in water and less dense than water. Contact may slightly irritate skin, eyes and mucous membranes. May be slightly toxic by ingestion, inhalation and skin absorption. Used to make other chemicals., Liquid, Colorless liquid with a mild floral odor; [HSDB], colourless to pale yellow liquid or white solid with a mild floral odour | |

| Record name | ALPHA-METHYLBENZYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3893 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzenemethanol, .alpha.-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-Methylbenzyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3545 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-Phenylethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032619 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | alpha-Methylbenzyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/791/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

399 °F at 745 mmHg (NTP, 1992), 204 °C, 204.00 to 205.00 °C. @ 745.00 mm Hg | |

| Record name | ALPHA-METHYLBENZYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3893 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALPHA-METHYLBENZYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4164 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Phenylethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032619 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

185 °F (NTP, 1992), 93 °C, 200 °F (93 °C) (CLOSED CUP) | |

| Record name | ALPHA-METHYLBENZYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3893 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | alpha-Methylbenzyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3545 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ALPHA-METHYLBENZYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4164 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 67.1 °F (NTP, 1992), Sol in glycerol, mineral oil, alcohol, SOL IN MOST ORGANIC SOLVENTS, A high solvency for alcohol-soluble cellulose nitrate, cellulose acetate, and cellulose acetobutyrate; for many natural and synthetic resins; and for fats and oils. In contrast to benzyl alcohol, it is miscible with white spirit., In water, 1,950 mg/l @ 25 °C, 1.95 mg/mL at 25 °C, insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | ALPHA-METHYLBENZYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3893 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALPHA-METHYLBENZYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4164 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Phenylethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032619 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | alpha-Methylbenzyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/791/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.015 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.013 @ 25 °C, 1.009-1.014 | |

| Record name | ALPHA-METHYLBENZYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3893 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALPHA-METHYLBENZYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4164 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | alpha-Methylbenzyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/791/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

4.21 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |

| Record name | ALPHA-METHYLBENZYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3893 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.1 mmHg at 68 °F ; 1 mmHg at 120.2 °F; 5 mmHg at 167.4 °F (NTP, 1992), 0.05 [mmHg] | |

| Record name | ALPHA-METHYLBENZYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3893 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | alpha-Methylbenzyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3545 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

COLORLESS LIQ | |

CAS No. |

98-85-1, 13323-81-4 | |

| Record name | ALPHA-METHYLBENZYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3893 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Phenylethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Methylbenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenylethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25502 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanol, .alpha.-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-Methylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenylethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.461 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-α-methylbenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.042 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PHENYLETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6O895DQ52 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALPHA-METHYLBENZYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4164 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Phenylethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032619 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

68 °F (NTP, 1992), 20.7 °C, 20 °C | |

| Record name | ALPHA-METHYLBENZYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3893 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALPHA-METHYLBENZYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4164 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Phenylethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032619 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.